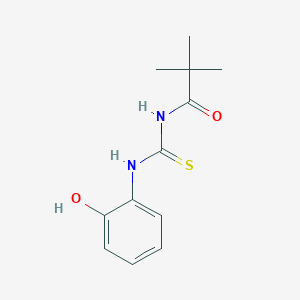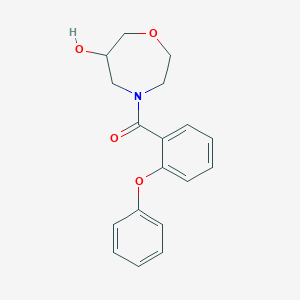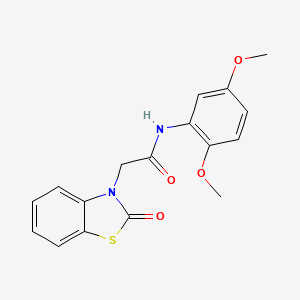![molecular formula C19H22N6O B5542857 N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-3-methylbutanamide](/img/structure/B5542857.png)
N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-3-methylbutanamide is a useful research compound. Its molecular formula is C19H22N6O and its molecular weight is 350.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.18550935 g/mol and the complexity rating of the compound is 451. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Pharmacological Evaluation
Research has highlighted the synthesis of novel compounds incorporating the chemical structure of N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-3-methylbutanamide and their subsequent evaluation for pharmacological activities. For instance, the synthesis of pyrimidine derivatives and their assessment for anti-inflammatory and analgesic activities have been documented, with some compounds exhibiting significant effects in in vivo models (Sondhi et al., 2005). Another study focused on the development of inhibitors for human rhinovirus, utilizing structurally related compounds for antiviral evaluation (Hamdouchi et al., 1999).
Targeting Neurodegenerative and Neuropsychiatric Diseases
In the realm of neurodegenerative and neuropsychiatric diseases, compounds based on the chemical structure of this compound have been identified as potential therapeutic agents. A particular focus has been on phosphodiesterase 1 (PDE1) inhibitors, with a study identifying a clinical candidate for the treatment of cognitive deficits associated with schizophrenia and Alzheimer's disease (Li et al., 2016).
Antineoplastic Activities
The compound's derivatives have been explored for their antineoplastic activities, particularly against various cancer cell lines. Research in this area includes the synthesis of benzimidazole condensed ring systems and their evaluation for antineoplastic activity, showcasing the potential of these compounds in cancer treatment (Abdel-Hafez, 2007).
Antioxidant Properties
Additionally, the antioxidant properties of thieno[2,3-d]pyrimidine derivatives have been studied, indicating the chemical's relevance in the development of compounds with significant radical scavenging activities (Kotaiah et al., 2012).
Modulation of Inflammatory Responses
The synthesis of pyrazolo[1,5-a]pyrimidin-7-ones and their evaluation as nonsteroidal anti-inflammatory drugs (NSAIDs) devoid of ulcerogenic activity highlight the compound's utility in modulating inflammatory responses without adverse gastrointestinal effects (Auzzi et al., 1983).
Propriétés
IUPAC Name |
N-[4-[(6-imidazol-1-yl-2-methylpyrimidin-4-yl)amino]phenyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c1-13(2)10-19(26)24-16-6-4-15(5-7-16)23-17-11-18(22-14(3)21-17)25-9-8-20-12-25/h4-9,11-13H,10H2,1-3H3,(H,24,26)(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRTWTRNFSGCMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CN=C2)NC3=CC=C(C=C3)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(3S*,4R*)-1-(1-isoquinolinyl)-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5542780.png)
![But-2-enedioic acid amide benzo[1,3]dioxol-5-ylamide](/img/structure/B5542781.png)


![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5542794.png)

![{(3R*,4R*)-4-[(dimethylamino)methyl]-1-[4-(2-furyl)benzoyl]pyrrolidin-3-yl}methanol](/img/structure/B5542810.png)

![N,N,2-trimethyl-6-[4-(4-phenylbutanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5542830.png)
![N-methyl-6-[3-(1-methyl-1H-pyrazol-5-yl)propanoyl]-4-(pyrrolidin-1-ylcarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B5542831.png)
![1-[(4-chlorophenyl)methyl]-N-[(E)-pyridin-3-ylmethylideneamino]pyrazole-3-carboxamide](/img/structure/B5542838.png)
![N-[(2-cyanophenyl)carbamothioyl]-2-nitrobenzamide](/img/structure/B5542850.png)


